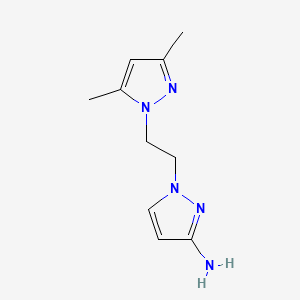
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings connected by an ethyl chain
准备方法
The synthesis of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
化学反应分析
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
科学研究应用
作用机制
The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
相似化合物的比较
1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-3-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness. Some similar compounds include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities but lacking the ethyl chain connecting two pyrazole rings.
1-Cyanoacetyl-3,5-dimethylpyrazole: A pyrazole derivative with a cyanoacetyl group, known for its use in organic synthesis and as a cyanoacetylating agent.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: A pyrazole derivative with a pyridine ring, used in coordination chemistry and as a ligand for metal complexes.
生物活性
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structure:
The synthesis of this compound typically involves multi-step reactions starting from 3,5-dimethyl-1H-pyrazole. Various synthetic pathways have been documented, emphasizing the importance of reaction conditions and reagents used in achieving high yields and purity levels.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound.
Key Findings:
- Cell Viability Assays: The compound exhibited significant cytotoxic effects on various cancer cell lines. For instance, in studies involving breast cancer MDA-MB-231 cells, it was found to induce apoptosis at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at 10.0 μM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.13 | Apoptosis induction |
| Other Pyrazole Derivatives | C6 Glioma | 8.34 | Cell cycle arrest |
Antimicrobial Properties
In addition to anticancer effects, pyrazole derivatives have shown antimicrobial activities . The compound has been evaluated against various pathogens, demonstrating effectiveness against both bacterial and fungal strains.
Research Insights:
- Minimum Inhibitory Concentration (MIC): Studies indicate that certain pyrazole derivatives exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
Study on Cytotoxic Effects
A notable study investigated the cytotoxic effects of several pyrazole derivatives on glioma cell lines. The results showed that specific compounds induced significant apoptosis while sparing healthy cells, indicating a potential therapeutic window for treatment .
Molecular Docking Studies
Molecular modeling studies have been performed to understand the interaction of this compound with target proteins involved in cancer progression. These studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways .
属性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-7-9(2)15(12-8)6-5-14-4-3-10(11)13-14/h3-4,7H,5-6H2,1-2H3,(H2,11,13) |
InChI 键 |
MNIZXAJRVVGKIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CCN2C=CC(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















